

A Comparative Meta-analysis of Galectin-3 Inhibitors in Clinical Trials

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An essential guide for researchers and drug development professionals, this report provides a comprehensive meta-analysis of clinical trials involving key galectin-3 inhibitors. It offers a comparative look at their efficacy, safety, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Galectin-3, a β-galactoside-binding lectin, has emerged as a critical player in a wide array of pathological processes, including inflammation, fibrosis, and cancer progression. Its multifaceted role has made it a compelling target for therapeutic intervention. This guide synthesizes the latest clinical trial data for three leading galectin-3 inhibitors: Belapectin (GR-MD-02), GB0139 (TD139), and GB1211, providing a clear comparison of their performance in various disease indications.

Comparative Efficacy of Galectin-3 Inhibitors

The clinical development of galectin-3 inhibitors has spanned multiple therapeutic areas, from liver disease and pulmonary fibrosis to oncology. The following tables summarize the key efficacy outcomes from major clinical trials of Belapectin, GB0139, and GB1211.

Belapectin (GR-MD-02) in Non-Alcoholic Steatohepatitis (NASH) Cirrhosis

Belapectin is a complex carbohydrate drug that targets galectin-3.[1][2] It has been primarily investigated for its anti-fibrotic effects in patients with NASH cirrhosis.



Clinical Trial	Phase	Indication	Primary Endpoint	Key Findings
NAVIGATE (NCT04365868)	2b/3	NASH Cirrhosis with Portal Hypertension	Prevention of new esophageal varices	In the perprotocol population, the 2 mg/kg dose showed a statistically significant 49.3% reduction in the incidence of new varices compared to placebo (p=0.04).[3][4] The 4 mg/kg dose did not reach statistical significance.[3][4] The primary endpoint in the intent-to-treat population was not met.[5]
NASH-CX (NCT02462967)	2b	NASH Cirrhosis with Portal Hypertension	Change in Hepatic Venous Pressure Gradient (HVPG)	The trial did not meet its primary endpoint of a significant reduction in HVPG compared to placebo.[1][6] [7] However, in a subgroup of patients without esophageal varices, the 2



mg/kg dose was associated with a reduction in HVPG and the development of new varices.[1]

GB0139 (TD139) in Pulmonary and Inflammatory Conditions

GB0139 is an inhaled small molecule inhibitor of galectin-3 designed for respiratory diseases.



Clinical Trial	Phase	Indication	Primary Endpoint	Key Findings
GALACTIC-1 (NCT03832946)	2b	Idiopathic Pulmonary Fibrosis (IPF)	Change in Forced Vital Capacity (FVC)	The trial did not meet its primary endpoint. The mean change in FVC from baseline to week 52 was -316.6 ml in the 3 mg GB0139 arm compared to -127.4 ml in the placebo arm.[8] [9] Galecto has discontinued the development of GB0139 for IPF. [8][9]
Phase 2a (NCT02257177)	2a	Idiopathic Pulmonary Fibrosis (IPF)	Safety and Tolerability	Treatment was well-tolerated. Dose-dependent reductions in galectin-3 levels in lung macrophages were observed, with a mean reduction of 78.60% in the 10 mg group.[10] This was associated with reductions in plasma



				biomarkers of IPF.[10][11]
DEFINE (NCT04473053)	1b/2a	COVID-19 Pneumonitis	Safety and Tolerability	Inhaled GB0139 was well- tolerated with no treatment-related serious adverse events.[12][13] [14][15] The study demonstrated target engagement with a decrease in circulating galectin-3 (p=0.0099 vs. standard of care).[12][13][14]

GB1211 in Liver Disease and Oncology

GB1211 is an orally administered small molecule inhibitor of galectin-3.



Clinical Trial	Phase	Indication	Primary Endpoint	Key Findings
GULLIVER-2 (NCT05009680)	1b/2a	Hepatic Impairment and Decompensated Cirrhosis	Safety, Tolerability, and Pharmacokinetic s	The drug was well-tolerated. [16] Statistically significant reductions in liver enzymes ALT (p<0.0005), AST (p<0.005), and GGT (p<0.05) were observed after 12 weeks of treatment, suggesting a positive therapeutic effect.[17][18]
GALLANT-1 (NCT05240131)	1b/2a	Non-Small Cell Lung Cancer (NSCLC)	Safety and Tolerability	In combination with atezolizumab, objective tumor responses were observed in 60% of patients (3 out of 5) at the recommended Phase 2 dose, which compares favorably to historical response rates of 22-38% for atezolizumab



monotherapy.[19]

Safety and Tolerability Profile

Across the clinical trials, the investigated galectin-3 inhibitors have generally demonstrated a favorable safety profile.

- Belapectin: In the NAVIGATE and NASH-CX trials, belapectin was well-tolerated with no significant safety signals.[1][7] The incidence of adverse events and serious adverse events was comparable between the belapectin and placebo groups.[4]
- GB0139: While the GALACTIC-1 trial for IPF was discontinued due to lack of efficacy, the safety analysis noted a significant number of IPF-like treatment-emergent adverse events in the active arm.[8][9] However, in the DEFINE trial for COVID-19 pneumonitis, inhaled GB0139 was found to be safe and well-tolerated.[12][13][14][15]
- GB1211: In the GULLIVER-2 trial, GB1211 was well-tolerated in patients with decompensated cirrhosis, with no treatment-related adverse events reported in some cohorts. No adverse events were reported in the single-dose pharmacokinetic parts of the study.[16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the key experimental protocols used in the evaluation of these galectin-3 inhibitors.

Measurement of Hepatic Venous Pressure Gradient (HVPG)

HVPG is the gold standard for assessing clinically significant portal hypertension.[21]

- Procedure: A balloon-tipped catheter is inserted, typically through the jugular or femoral vein, and advanced into a hepatic vein under fluoroscopic guidance.[22][23]
- Pressure Readings:



- Free Hepatic Venous Pressure (FHVP): Measured with the catheter tip floating freely in the hepatic vein.[22][24]
- Wedged Hepatic Venous Pressure (WHVP): Measured after inflating the balloon to occlude the hepatic vein.[22][24]
- Calculation: HVPG is calculated as the difference between WHVP and FHVP (HVPG = WHVP - FHVP).[25]
- Quality Control: Measurements are typically repeated at least three times to ensure stability and accuracy.[21]

Assessment of Forced Vital Capacity (FVC)

FVC is a key measure of lung function and a primary endpoint in clinical trials for idiopathic pulmonary fibrosis.[26][27]

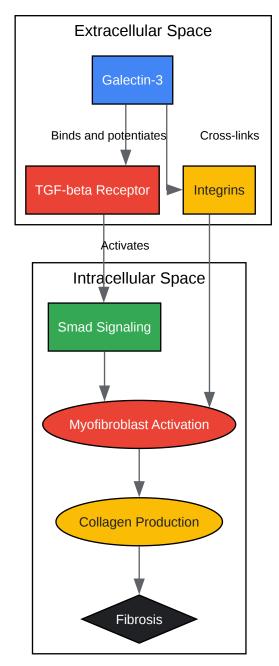
- Procedure: Spirometry is used to measure the total volume of air that can be forcibly exhaled after a maximal inhalation.
- Standardization: To ensure data quality and comparability across trial sites, strict adherence
 to standardized protocols, such as those from the American Thoracic Society/European
 Respiratory Society (ATS/ERS), is essential.[28] This includes regular calibration of
 spirometers and rigorous training of technicians.[28]
- Data Analysis: Longitudinal changes in FVC over time are analyzed to assess disease progression.[26] Mixed-effects models are often used to account for repeated measures and potential dropouts.[29]

Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).



Simplified Galectin-3 Signaling Pathway in Fibrosis

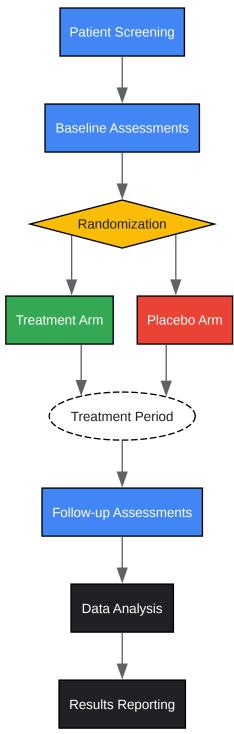


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Caption: Galectin-3 signaling in fibrosis.



General Clinical Trial Workflow for Galectin-3 Inhibitors



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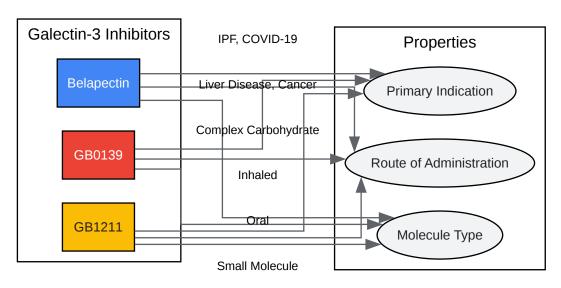
Caption: Clinical trial workflow.



Logical Comparison of Galectin-3 Inhibitors

NASH Cirrhosis

Intravenous



Small Molecule

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Caption: Galectin-3 inhibitor comparison.

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